molecular formula C20H19N3OS B2541769 2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396719-76-9

2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2541769
CAS No.: 396719-76-9
M. Wt: 349.45
InChI Key: YVGIBZBAKRLOLL-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C20H19N3OS and its molecular weight is 349.45. The purity is usually 95%.
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Biological Activity

2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a thieno[3,4-c]pyrazole core fused with a benzamide moiety and a 4-methylphenyl substituent. The molecular formula is C20H18N4O3SC_{20}H_{18}N_{4}O_{3}S with a molecular weight of approximately 402.45 g/mol. Its structural characteristics suggest potential interactions with biological targets due to the presence of nitrogen and sulfur atoms.

Research indicates that compounds within the thieno[3,4-c]pyrazole class can exhibit several mechanisms of action:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Inhibiting AChE can enhance cholinergic neurotransmission, potentially alleviating symptoms associated with cognitive decline .
  • Antioxidant Activity : Compounds similar to this benzamide have shown antioxidant properties, which may contribute to their protective effects against oxidative stress-related cellular damage .
  • Antimicrobial Properties : Preliminary studies suggest that thieno[3,4-c]pyrazole derivatives possess antimicrobial activity against various bacterial strains, indicating their potential as therapeutic agents in infectious diseases .

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness in inhibiting AChE activity. For instance, it was noted that certain derivatives exhibited IC50 values in the nanomolar range, indicating high potency compared to standard inhibitors like donepezil .

Cytotoxicity and Selectivity

Cytotoxicity studies conducted on cancer cell lines (e.g., B16F10 melanoma cells) revealed that while some analogs displayed significant cytotoxic effects at higher concentrations, others maintained low toxicity profiles at therapeutic doses . This selectivity is crucial for developing drugs with minimal side effects.

Case Studies and Research Findings

StudyFindings
Alipour et al. (2012)Identified the compound as a potent AChE inhibitor with an IC50 value significantly lower than conventional treatments .
MDPI Study (2024)Reported on the antioxidant properties of related thieno[3,4-c]pyrazole compounds, suggesting potential applications in oxidative stress-related conditions .
ResearchGate Publication (2024)Highlighted the antimicrobial efficacy of thieno[3,4-c]pyrazole derivatives against Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Overview

2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural characteristics and potential biological activities. This article explores its applications in medicinal chemistry, agricultural science, and material science, supported by comprehensive data tables and case studies.

Medicinal Chemistry Applications

Anticancer Activity
The compound has shown promise in inhibiting cell proliferation through its interaction with specific molecular targets. Studies indicate that it may inhibit enzymes involved in cancer cell growth, leading to antiproliferative effects. For instance, research has demonstrated that derivatives of thienopyrazole compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications to the thieno[3,4-c]pyrazole core can enhance biological activity.

Mechanism of Action
The mechanism involves binding to specific receptors or enzymes, modulating their activity. For example, it may act as a pharmacological chaperone by stabilizing misfolded proteins associated with diseases like Gaucher's disease, thus improving enzyme activity in affected cells .

Case Study: Enzyme Inhibition
A study published in Nature Communications highlighted the efficacy of thienopyrazole derivatives in inhibiting glucocerebrosidase, an enzyme linked to Gaucher's disease. The compound's ability to enhance enzyme function in patient-derived fibroblasts was particularly noted .

Agricultural Science Applications

Pesticidal Properties
Research has indicated that compounds similar to this compound possess pesticidal properties. They can be synthesized to target specific pests while minimizing harm to beneficial insects. The thienopyrazole framework allows for modifications that enhance efficacy against various agricultural pests.

Field Trials
Field trials have demonstrated that certain thienopyrazole derivatives significantly reduce pest populations while maintaining crop yield and quality. These findings suggest potential applications in developing eco-friendly pesticides that align with sustainable agricultural practices.

Properties

IUPAC Name

2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-13-7-9-15(10-8-13)23-19(17-11-25-12-18(17)22-23)21-20(24)16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGIBZBAKRLOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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